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Fimepinostat HDAC Inhibition Profile

The following data details the half-maximal inhibitory concentration (ICso) of Fimepinestat for specific

HDAC targets, demonstrating its potent activity, particularly against Class I HDACs [1].

HDAC Class Specific Isoform Fimepinostat ICso (nM)
Class | HDAC1 1.7 nM

HDAC?2 5.0 nM

HDAC3 1.8 nM

HDACS8 191 nM
Class IIB HDACG6 27 nM

HDAC10 2.8 nM

Experimental Evidence and Protocols
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The potency of Fimepinostat, as defined in the table above, was determined through standardized in vitro

function assays. The key methodological details are as follows [1]:

e Enzyme Source: Recombinant human HDAC proteins were expressed in baculovirus-infected insect
Sf9 cells.

e Assay Substrate: The fluorogenic substrate Ac-peptide-AMC was used.

e Measurement Principle: HDAC activity removes acetyl groups from the substrate, leading to the
release of a fluorescent AMC group. The level of fluorescence is inversely proportional to the
inhibitor's potency.

e Procedure: The enzyme was pre-incubated with Fimepinostat for 15 minutes before the substrate
was added. Fluorescence, indicating the amount of AMC released, was measured after one hour to
determine the I1Cso values.

Beyond isolated enzyme inhibition, Fimepinostat's functional impact has been confirmed in cellular models.

Cellular Efficacy in Latent HIV Reversal

Fimepinostat has demonstrated potent activity as a latency-reversing agent in HIV research, providing a

relevant example of its functional effect in primary cells [2].

e Cell Models: Studies used latently HIV-1-infected J-lat Tat-GFP and ACH-2 cell lines, as well as
CDA4+ T cells isolated from HIV-1-positive donors on long-term antiretroviral therapy.

e Stimulation Protocol: Cells were treated with clinically achievable concentrations of 25 nM
Fimepinostat for 16 to 48 hours.

e Readout: HIV-1 reactivation was measured by GFP expression (J-lat cells) or the release of p24
antigen (ACH-2 cells). In primary CD4+ T cells, reactivation was quantified by measuring cell-
associated unspliced HIV-1 RNA using Droplet Digital PCR.

¢ Key Finding: At 25 nM, Fimepinostat showed latency-reversing potential comparable to romidepsin
(a potent HDACI) but, importantly, did not induce undesirable T-cell activation or proliferation.

Mechanism of Action and Signaling Pathways

As a dual PI3BK/HDAC inhibitor, Fimepinostat disrupts two key oncogenic and signaling pathways

simultaneously. The following diagram illustrates its core mechanism and downstream effects.
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Fimepinostat's dual inhibition induces apoptosis through transcriptional reactivation and oncogenic

pathway disruption.
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The integrated effect of these pathways leads to several critical outcomes, supported by multiple preclinical

studies [3] [4]:

e Cell Cycle Arrest: Induction of G1 phase arrest.

e Apoptosis: Promoted through downregulation of anti-apoptotic proteins like Mcl-1 and upregulation
of pro-apoptotic proteins like Bim.

e DNA Damage: CUDC-907 treatment downregulates DNA damage response proteins (CHK1, Weel)
and induces DNA replication stress and damage.

Conclusion for Research Applications

Fimepinostat presents a potent, dual-targeting profile with well-defined inhibitory activity against Class I
and IIB HDAG:s. Its ability to simultaneously target the PI3K pathway may provide a synergistic anti-tumor

effect and overcome resistance mechanisms seen with single-target agents [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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